molecular formula C28H32N2O2 B2650288 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 615280-95-0

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole

Cat. No.: B2650288
CAS No.: 615280-95-0
M. Wt: 428.576
InChI Key: KGPKWKISYLZKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with tert-butyl and m-tolyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the tert-butyl and m-tolyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol groups, facilitating the nucleophilic attack on the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield. The use of catalysts such as palladium or copper complexes can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole
  • 1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole

Uniqueness

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is unique due to the presence of both tert-butyl and m-tolyloxy groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole, also known by its CAS number 615280-95-0, is a benzimidazole derivative with significant potential in various biological applications. This article explores its biological activity, including its antiproliferative, antibacterial, and antifungal properties, supported by data tables and research findings.

  • Molecular Formula : C28H32N2O2
  • Molecular Weight : 428.57 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 610.2 ± 55.0 °C
  • LogP : 8.00 (indicating high lipophilicity)

Antiproliferative Activity

Benzimidazole derivatives, including the compound , have been studied for their antiproliferative effects on cancer cell lines. A notable study evaluated various benzimidazole derivatives for their ability to inhibit the growth of MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited significant antiproliferative activity, with minimal inhibitory concentration (MIC) values as low as 8 μg/mL against resistant strains of bacteria like Staphylococcus aureus and Streptococcus faecalis .

Antibacterial Activity

The antibacterial properties of the compound were assessed against several bacterial strains. The findings suggest that it possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria. The MIC values for the tested strains are summarized in Table 1:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4
Streptococcus faecalis8
Methicillin-resistant S. aureus4

This indicates that the compound's structural features contribute to its effectiveness against these pathogens.

Antifungal Activity

The antifungal efficacy of the compound was also evaluated against common fungal strains such as Candida albicans and Aspergillus niger. The results showed moderate antifungal activity with MIC values ranging from 64 μg/mL to higher concentrations depending on the derivative tested .

The biological activity of benzimidazole derivatives is often attributed to their ability to induce apoptosis in cancer cells through various mechanisms:

  • Mitochondrial Dysfunction : These compounds can disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol .
  • Inhibition of DNA Replication : Some studies suggest that these compounds interfere with DNA replication processes, causing chromatin condensation and abnormal mitosis .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a closely related benzimidazole derivative significantly inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as an anticancer agent .
  • Antimicrobial Resistance : Research highlighted the importance of enhancing lipophilicity in drug design for overcoming antimicrobial resistance, with findings indicating that modifications in the benzimidazole structure could improve membrane permeability and bioactivity against resistant strains .

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[3-(3-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-21-9-7-10-24(19-21)31-18-8-17-30-26-12-6-5-11-25(26)29-27(30)20-32-23-15-13-22(14-16-23)28(2,3)4/h5-7,9-16,19H,8,17-18,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPKWKISYLZKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.